Norketotifen

CAS No.: 34580-20-6

Cat. No.: VC1847954

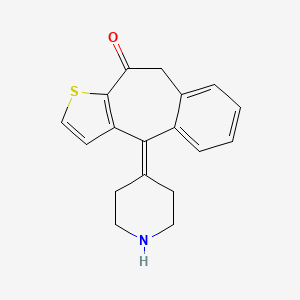

Molecular Formula: C18H17NOS

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34580-20-6 |

|---|---|

| Molecular Formula | C18H17NOS |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | 2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |

| Standard InChI | InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2 |

| Standard InChI Key | IYSYPCSSDZBWHN-UHFFFAOYSA-N |

| SMILES | C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 |

| Canonical SMILES | C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 |

Introduction

Chemical Structure and Classification

Basic Identification

Norketotifen, also known as N-Desmethylketotifen, is structurally derived from ketotifen through demethylation, primarily occurring in the liver as its major metabolite. The compound's hydrogen fumarate salt has a molecular formula of C22H21NO5S and a molecular weight of 411.5 g/mol . Chemically, norketotifen's molecular structure features a seven-membered ring system contributing to its biological activity, exhibiting molecular asymmetry despite lacking traditional asymmetric carbon centers.

Pharmaceutical Classification

Norketotifen is classified as an antihistamine medication with additional mast cell stabilizing properties . It belongs to a category of antihistamines being developed with improved side effect profiles compared to earlier generations. The compound's pharmaceutical development is documented in various patents and scientific literature, highlighting its significance in modern drug research. Norketotifen represents an evolution in antihistamine design, where metabolites of existing drugs are being developed as independent therapeutic agents with potentially superior profiles.

Pharmacological Properties and Mechanisms

Antihistaminic Activity

Norketotifen demonstrates significant antihistaminic activity through its antagonism of the histamine H1 receptor . Comparative binding studies show that norketotifen exhibits potent H1 receptor binding with an IC50 of 11 nM, comparing favorably with other antihistamines, though slightly less potent than ketotifen's 2.3 nM . The table below illustrates this comparative binding affinity:

| ANTIHISTAMINE | H-1 / IC50 (nM) |

|---|---|

| KETOTIFEN | 2.3 |

| NORKETOTIFEN | 11 |

| LORATADINE (Claritin®) | 1,500 |

| DESLORATADINE (Clarinex®) | 16 |

| DIPHENHYDRAMINE (Benadryl®) | 84 |

In vivo studies further demonstrate the compound's antihistaminic efficacy, with dose-dependent inhibition of histamine-induced effects. At a 10 mg/kg dose, norketotifen achieved 82% inhibition, while a 50 mg/kg dose provided complete inhibition, demonstrating its potent antihistaminic activity in biological systems .

Reduced Sedative Effects

One of the most significant advantages of norketotifen over ketotifen is its markedly reduced sedative profile . While ketotifen's clinical use is often limited by its sedative effects, norketotifen appears largely devoid of these central nervous system effects, potentially allowing for higher therapeutic dosing . Safety studies indicate that norketotifen produces minimal sedation even at high doses, with only 3 out of 10 animals showing sedation at doses of 83-150 mg/kg, and 6 out of 10 at 180 mg/kg .

| Oral dose (mg/kg) | Sedated animals |

|---|---|

| VEHICLE | - |

| NORKETOTIFEN | 83 |

| NORKETOTIFEN | 100 |

| NORKETOTIFEN | 150 |

| NORKETOTIFEN | 180 |

| S-NORKETOTIFEN | 100 |

This favorable sedation profile supports the perspective that ketotifen may function partially as a prodrug, converted to norketotifen as its active, non-sedating metabolite with enhanced anti-inflammatory properties .

Therapeutic Applications Under Investigation

Influenza Treatment

Norketotifen is being extensively researched for its potential in treating uncomplicated influenza-like illness. Emergo Therapeutics, a US company, has conducted a Phase 2b multi-center, double-blind, randomized, placebo-controlled, parallel-group study evaluating norketotifen versus placebo in otherwise healthy adults presenting with acute uncomplicated influenza-like illness (ILI) due to influenza or other respiratory viruses . The clinical trial was conducted across multiple centers in the United States, including sites in Arizona, California, Florida, and Louisiana, suggesting significant investment in this therapeutic application . The completed Phase 2b trial represents a substantial advancement in the clinical development of norketotifen, moving the compound closer to potential regulatory approval for this indication.

Antipruritic Effects and Dermatological Applications

Norketotifen has demonstrated significant dose-dependent antipruritic effects in experimental models, suggesting potential applications in dermatological conditions characterized by pruritus . At doses of 3 mg/kg, 10 mg/kg, and 100 mg/kg, norketotifen reduced scratching behaviors to 37%, 19%, and 9% of control levels, respectively, demonstrating statistical significance . These antipruritic effects compare favorably with other therapeutic agents:

| Test Article | N | Bouts / 40 min Mean ± SEM | Bouts as % of Vehicle Controls |

|---|---|---|---|

| Vehicle for NORK, DES and OCLA | 9 | 92.0 ± 15.3 | 100 |

| Norketotifen 1 mg/kg | 7 | 84.7 ± 11.6 | 92 |

| Norketotifen 3 mg/kg | 7 | 34.1 ± 9,6 | 37 ** |

| Norketotifen 10 mg/kg | 6 | 17.8 ± 3.1 | 19 ** |

| Norketotifen 100 mg/kg | 8 | 8.3 ± 2.8 | 9 *** |

| Desloratadine 20 mg/kg | 7 | 112.0 ± 14.5 | 122 |

| Oclacitinib 20 mg/kg | 8 | 50.9 ± 18.7 | 55 * |

| J&J7777120 20 mg/kg | 8 | 63.6 ± 11.7 | 57 * |

This data suggests that norketotifen could be particularly valuable in treating chronic dermal inflammatory conditions where pruritus is a predominant symptom, potentially offering superior relief compared to existing therapeutic options .

Pharmacokinetic Considerations

Metabolism and Bioavailability

Norketotifen is primarily produced through hepatic metabolism of ketotifen, representing its major metabolite in the liver. This relationship has led some researchers to propose that ketotifen may function partially as a sedating prodrug that is converted to norketotifen, a non-sedating metabolite with enhanced anti-inflammatory properties . The pharmacokinetic profile of norketotifen appears favorable, with significantly lower toxicity reported compared to ketotifen after both intravenous and oral administration . This improved safety profile potentially allows for higher therapeutic dosing of norketotifen compared to ketotifen, where sedation often becomes a dose-limiting factor.

Current Development Status

Future Research Directions

Given the promising pharmacological profile of norketotifen, several research directions merit further investigation. The compound's dual antihistaminic and anti-inflammatory properties, coupled with its minimal sedative effects, position it as a candidate for various inflammatory and allergic conditions beyond those currently under investigation. Additionally, its potential antimalarial activity warrants further exploration, particularly given the ongoing need for novel antimalarial agents to combat resistant strains . Future pharmacokinetic studies may also focus on optimizing delivery methods and dosing regimens to maximize therapeutic efficacy while maintaining the compound's favorable safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume